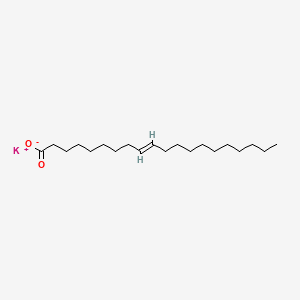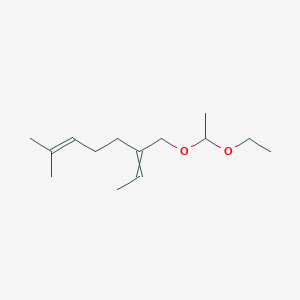
Sedalipid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sedalipid, also known as magnesium pyridoxal 5-phosphate glutamate, is a hypolipidemic agent used to lower lipid levels in the blood. It is a compound that combines magnesium, pyridoxal 5-phosphate, and glutamate. This compound has been studied for its potential benefits in managing hypercholesterolemia and other cardiovascular risk factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sedalipid involves the combination of magnesium, pyridoxal 5-phosphate, and glutamate. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound. The exact synthetic route involves the formation of a complex between magnesium ions and the pyridoxal 5-phosphate-glutamate moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced techniques like solid-phase synthesis and on-column refolding can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sedalipid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered chemical properties .
Wissenschaftliche Forschungsanwendungen
Sedalipid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on lipid metabolism and its potential role in managing hypercholesterolemia.
Medicine: Investigated for its potential benefits in reducing cardiovascular risk factors and managing lipid levels in patients with hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals and other products that require hypolipidemic agents
Wirkmechanismus
Sedalipid exerts its effects by targeting specific molecular pathways involved in lipid metabolism. The compound interacts with enzymes and receptors that regulate lipid levels in the blood. Its mechanism of action involves the inhibition of lipid synthesis and the promotion of lipid breakdown, leading to reduced lipid levels in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used to manage type 2 diabetes and obesity.
Rybelsus: An oral version of semaglutide used for glycemic control in type 2 diabetes.
Trulicity: Another glucagon-like peptide-1 receptor agonist used for similar purposes.
Uniqueness of Sedalipid
This compound is unique in its combination of magnesium, pyridoxal 5-phosphate, and glutamate, which provides distinct hypolipidemic properties. Unlike other compounds that primarily target glucose metabolism, this compound specifically targets lipid metabolism, making it a valuable agent in managing hypercholesterolemia and other lipid-related disorders .
Eigenschaften
CAS-Nummer |
104625-95-8 |
|---|---|
Molekularformel |
C13H19MgN2O10P+2 |
Molekulargewicht |
418.58 g/mol |
IUPAC-Name |
magnesium;(2S)-2-aminopentanedioic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P.C5H9NO4.Mg/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8;/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H,7,8)(H,9,10);/q;;+2/t;3-;/m.0./s1 |
InChI-Schlüssel |
XGAJCKLDSUCMIQ-RJXKWAGSSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)[C@@H](C(=O)O)N.[Mg+2] |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)C(C(=O)O)N.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


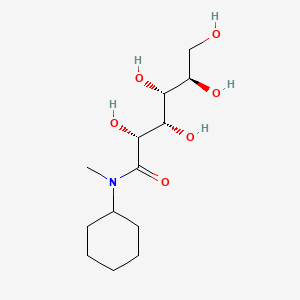
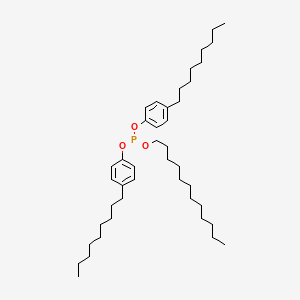
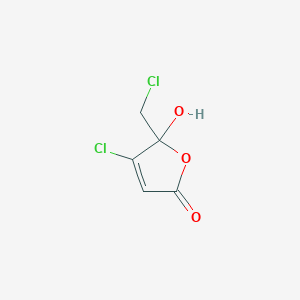
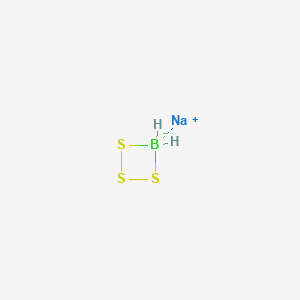
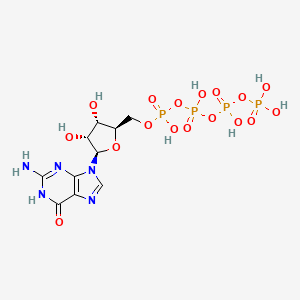
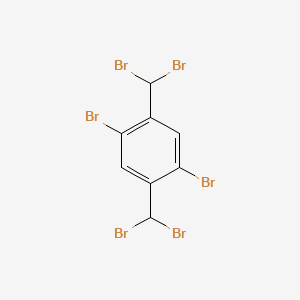
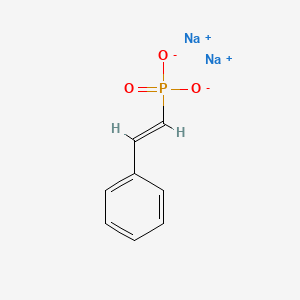


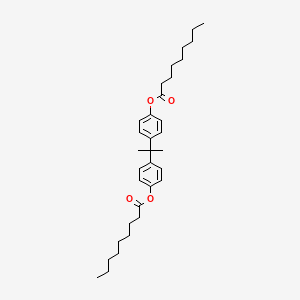

![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
